molecular formula C13H12N2O4 B5192865 Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate

Cat. No.: B5192865
M. Wt: 260.24 g/mol
InChI Key: IRYUCIDSGYSPMT-UHFFFAOYSA-N
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Description

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is a quinoline-derived compound featuring a formamido-acetate ester moiety. Its structure includes a bicyclic quinolin-2-one core, a formamide linker, and a methyl ester group. The compound is of interest due to its structural similarity to bioactive molecules, such as 4-hydroxy-2-oxo-1,2-dihydroquinolin-3-acetic acid esters, which exhibit antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-[(2-oxo-1H-quinoline-4-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-19-12(17)7-14-13(18)9-6-11(16)15-10-5-3-2-4-8(9)10/h2-6H,7H2,1H3,(H,14,18)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRYUCIDSGYSPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate typically involves the reaction of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide and methanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

  • Step 1: Formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid

    • React anthranilic acid with acetic anhydride to form 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.
    • Reaction conditions: Reflux in acetic anhydride for several hours.
  • Step 2: Amidation

    • React 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with formamide to introduce the formamido group.
    • Reaction conditions: Heat the mixture at 150-200°C.
  • Step 3: Esterification

    • React the resulting product with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
    • Reaction conditions: Reflux in methanol with a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of hydroxyquinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biological Studies: The compound is used in studies to understand the biological activities of quinoline derivatives.

    Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key analogs of the target compound include derivatives with modifications to the ester group, quinoline substituents, and additional functional groups (Table 1):

Compound Name Substituents Melting Point (°C) IR (C=O, cm⁻¹) Yield (%)
Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate (Target) Methyl ester, 2-oxo-quinolin-4-yl N/A ~1740 (ester) N/A
(2E)-Methyl 2-(...thiazolidin-5-ylidene)acetate (7c) Methyl ester, thiazolidinone, phenyl 229–231 1740, 1634 (ester, quinolinone) 81
(2E)-Ethyl 2-(...thiazolidin-5-ylidene)acetate (7d) Ethyl ester, thiazolidinone, phenyl 223–225 1736, 1639 78
Methyl 4-(2-oxo-1,2-dihydroquinolin-3-yl)butanoate (CAS 647836-42-8) Butanoate ester, 2-oxo-quinolin-3-yl N/A N/A N/A
Methyl 2-((3-chlorophenyl)((8-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)methyl)amino)-2-oxoacetate Chlorophenyl, fluoro-quinolin-4-yl, methyl ester N/A N/A N/A

Key Observations:

  • Ester Group Impact : Methyl esters (e.g., 7c) exhibit higher melting points (229–231°C) compared to ethyl analogs (7d: 223–225°C), likely due to enhanced crystallinity from reduced steric hindrance .
  • Quinoline Substitution: Substitution at the quinolin-3-yl position (CAS 647836-42-8) introduces a longer butanoate chain, increasing lipophilicity compared to the target compound’s acetate group .
  • Electron-Withdrawing Groups : The 8-fluoro and 3-chlorophenyl substituents ( compound) may enhance stability and bioavailability via electron-withdrawing effects .

Structural and Conformational Analysis

The crystal structure of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate (a close analog) reveals:

  • A dihedral angle of 83.3° between the quinoline core and ester group, indicating near-perpendicular orientation .
  • Intramolecular C–H⋯O hydrogen bonding stabilizes the conformation, while intermolecular O–H⋯O bonds form zigzag chains along the c-axis, influencing solubility and crystal packing .

Spectral Characteristics

  • IR Spectroscopy: All analogs show strong ester C=O stretches (~1735–1744 cm⁻¹) and quinolinone C=O stretches (~1634–1640 cm⁻¹). Minor shifts correlate with substituent electronic effects (e.g., electron-withdrawing groups lower C=O frequencies) .
  • NMR Spectroscopy : Methyl esters (e.g., 7c) display a singlet at δ ~3.7 ppm (OCH₃), while ethyl esters (7d) show triplets (δ ~1.3 ppm) and quartets (δ ~4.2 ppm) for the –OCH₂CH₃ group .

Biological Activity

Methyl 2-[(2-oxo-1,2-dihydroquinolin-4-yl)formamido]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family and features a unique structure that includes a quinoline core, a formamido group, and a methyl ester group. Its molecular formula is C14H14N2O3C_{14}H_{14}N_2O_3 with a molecular weight of approximately 270.27 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators .

Anticancer Potential

This compound has shown promise in cancer research. Its mechanism may involve the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways. For example, structural modifications in related compounds have been linked to enhanced anticancer activity against specific cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes like COX and lipoxygenase, which are crucial in the inflammatory response.
  • Receptor Modulation : It may also act on specific receptors involved in pain and inflammation signaling pathways.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis through various signaling cascades.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism
Methyl 4-hydroxyquinoline AntimicrobialEnzyme inhibition
Methyl 2-(4-methylthioquinolin) AnticancerApoptosis induction
Methyl 2-(5-nitroquinoline) Anti-inflammatoryCOX inhibition

This compound is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound as an antimicrobial agent .
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related quinoline derivatives showed a marked reduction in inflammation markers in animal models treated with these compounds .
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that modifications to the structure of quinoline derivatives could enhance their anticancer properties by promoting apoptosis and inhibiting cell proliferation .

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